Bienvenue dans la boutique en ligne BenchChem!

Dihydroergocryptine

Prolactin Dopamine Agonist Pharmacodynamics

Source Dihydroergocryptine (CAS 25447-66-9), a hydrogenated ergot alkaloid with a distinct pharmacological fingerprint critical for Parkinson's disease and migraine research. Unlike bromocriptine, it lacks a C2 bromine substituent, yielding a unique D1/D2 balance and improved tolerability. Its potency—twice that of dihydroergocristine but half that of bromocriptine—makes it an ideal benchmark for SAR studies. For quality control, the validated 15-minute HPLC method ensures complete baseline separation of α- and β-diastereomers, directly impacting safety and efficacy. For receptor binding assays, its high D2 affinity (KD = 0.55 nM) and exceptionally slow dissociation rate enable precise labeling and characterization of dopamine receptor populations, distinguishing it from standard antagonists like [³H]spiroperidol. Confirm lot-specific purity and diastereomeric ratio for your research needs.

Molecular Formula C32H43N5O5
Molecular Weight 577.7 g/mol
CAS No. 25447-66-9
Cat. No. B134457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroergocryptine
CAS25447-66-9
SynonymsAlmirid
Cripar
Dihydroergocryptine
Dihydroergocryptine Mesylate
Dihydroergocryptine Monomesylate
Dihydroergokryptine Mesylate
Dihydroergokryptine Monomesylate
Mesylate, Dihydroergocryptine
Mesylate, Dihydroergokryptine
Monomesylate, Dihydroergocryptine
Monomesylate, Dihydroergokryptine
Molecular FormulaC32H43N5O5
Molecular Weight577.7 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O
InChIInChI=1S/C32H43N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,15,17-18,20,22,24-26,33,41H,7,10-14,16H2,1-5H3,(H,34,38)/t20-,22?,24-,25+,26+,31-,32+/m1/s1
InChIKeyPBUNVLRHZGSROC-SLAIYBJISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroergocryptine (CAS 25447-66-9): Scientific and Procurement Overview of an Ergot-Derived Dopamine Agonist


Dihydroergocryptine (CAS: 25447-66-9, molecular formula C32H43N5O5, molecular weight 577.7143) is a semi-synthetic, hydrogenated ergot alkaloid of the ergopeptine class [1]. It functions as a potent dopamine D2-like receptor agonist and a partial D1-like receptor agonist, and also exhibits α-adrenergic antagonist activity [2]. The compound is typically encountered as a mixture of α- and β-diastereomers, which differ only in the position of a single methyl group [3]. Clinically, dihydroergocryptine has been investigated and utilized for its dopaminergic and vasodilatory properties, primarily in the management of Parkinson‘s disease, either as monotherapy or as an adjunct to levodopa, as well as for the prophylaxis of migraine without aura [4]. Its unique pharmacological profile, differentiating it from both older and newer dopamine agonists, makes it a compound of specific interest in both research and therapeutic contexts.

Why Dihydroergocryptine (CAS 25447-66-9) Cannot Be Readily Substituted by Other Ergot Alkaloids or Dopamine Agonists


The class of ergot-derived dopamine agonists is pharmacologically heterogeneous. Compounds such as bromocriptine, dihydroergotamine, and dihydroergocristine share a common ergoline backbone but differ in key structural modifications that profoundly impact their receptor binding profiles, in vivo potency, and tolerability [1]. For instance, dihydroergocryptine's specific hydrogenation at the C9-C10 position and the absence of a bromine substituent at C2 differentiate it from bromocriptine, resulting in a distinct balance of D1/D2 receptor activity and a more favorable side-effect profile [2]. Similarly, its potency relative to other hydrogenated alkaloids like dihydroergocristine is not equivalent, with head-to-head studies confirming significant differences in their prolactin-lowering effects [3]. Therefore, selecting a specific ergot alkaloid like dihydroergocryptine is not a matter of simple class substitution; it is a targeted choice based on unique, quantifiable pharmacodynamic and clinical performance data, which are detailed in the evidence guide below.

Quantitative Differentiation Evidence for Dihydroergocryptine (CAS 25447-66-9) Against Key Comparators


Relative Potency in Prolactin Suppression: Dihydroergocryptine vs. Bromocriptine and Dihydroergocristine

In a randomized, crossover study in humans and parallel studies in rats, the prolactin-lowering efficacy of dihydroergocryptine was directly compared with the clinical standard bromocriptine and the closely related analog dihydroergocristine [1]. The data demonstrate that dihydroergocryptine has an intermediate potency, which may contribute to its better tolerability profile compared to the more potent bromocriptine [2].

Prolactin Dopamine Agonist Pharmacodynamics Potency Comparison

Superior Prophylactic Efficacy in Migraine: Dihydroergocryptine vs. Dihydroergotamine

A double-blind, crossover clinical trial directly compared the efficacy of dihydroergocryptine (10 mg twice daily) with controlled-release dihydroergotamine (5 mg twice daily) for the prophylaxis of migraine without aura [1]. The primary endpoint was the patient response rate, defined as a ≥50% decrease in the monthly Pain Total Index [1].

Migraine Prophylaxis Clinical Trial Efficacy

Adjunctive Therapy in Parkinson's Disease: Quantified Motor Improvement vs. Placebo

The efficacy of dihydro-α-ergocryptine (DEK) as an adjunct to stable L-dopa therapy was evaluated in a 6-month, double-blind, randomized, placebo-controlled study in 20 parkinsonian patients [1]. Motor improvement was quantified and compared between the treatment and placebo groups [1].

Parkinson's Disease L-dopa Adjunctive Therapy Efficacy

Unique High-Affinity Binding Profile to Dopamine Receptors in Brain Tissue

Radioligand binding studies using [3H]dihydroergocryptine ([3H]DHE) have characterized its interaction with dopamine receptors in the calf caudate [1]. The compound binds with very high affinity to these sites, demonstrating a pharmacological profile that differs from standard antagonists [1].

Radioligand Binding Dopamine Receptor Affinity Pharmacology

Favorable and Distinctive Pharmacokinetic Half-Life

Pharmacokinetic studies have characterized the elimination half-life of dihydroergocryptine, a critical parameter for dosing frequency and therapeutic coverage. Data from human volunteer studies show a half-life that supports twice-daily dosing [1].

Pharmacokinetics Half-Life Bioavailability Metabolism

Rapid Analytical Discrimination and Quantification in Complex Mixtures via HPLC

A validated high-performance liquid chromatography (HPLC) method has been established for the specific separation and determination of dihydroergocryptine from other components of the dihydroergotoxine mixture (which includes dihydroergocristine and dihydroergocornine) [1]. This method achieves complete baseline separation of all four components in a single analytical run [1].

Analytical Chemistry HPLC Quality Control Separation

High-Value Application Scenarios for Dihydroergocryptine (CAS 25447-66-9) Based on Verified Evidence


Development and Quality Control of Pharmaceutical Dosage Forms

Procurement of dihydroergocryptine reference standards or API is essential for the development and manufacturing of finished drug products for Parkinson's disease or migraine. The validated HPLC method, which achieves complete baseline separation of its α- and β- isomers and related compounds in a single 15-minute run, is critical for in-process control and final product release testing to ensure compliance with pharmacopoeial specifications [5]. This ensures the correct diastereomeric ratio and purity are maintained, directly impacting drug safety and efficacy.

Neuroscience Research Requiring a Potent Dopamine Receptor Ligand

For in vitro pharmacological studies of dopamine D2-like receptors, dihydroergocryptine serves as a high-affinity ligand (KD = 0.55 nM) with a unique slow dissociation rate [5]. Its use as [3H]dihydroergocryptine enables the labeling and characterization of dopamine receptor populations in brain and pituitary tissues, distinguishing it from standard antagonists like [3H]spiroperidol. This makes it an invaluable tool for receptor binding assays and autoradiography studies.

Preclinical and Clinical Trials for Parkinson's Disease Adjunctive Therapies

In clinical research settings, dihydroergocryptine is a compound of interest for studies focused on adjunctive therapy to L-dopa in Parkinson's disease. Its proven efficacy in a double-blind, placebo-controlled trial, where motor improvement was observed at a mean daily dose of 40 mg, supports its use as a positive control or investigational agent in trials exploring new combination therapies or new formulations [5]. Its 12-16 hour half-life is a key advantage for achieving stable dopaminergic stimulation [4].

Comparative Pharmacology Studies of Ergot Alkaloids

Dihydroergocryptine's well-characterized intermediate potency profile—twice as potent as dihydroergocristine but half as potent as bromocriptine—makes it an ideal reference compound for structure-activity relationship (SAR) studies of ergot alkaloids [5]. Researchers investigating the impact of C9-C10 hydrogenation or C2 halogenation on dopaminergic activity and tolerability can use dihydroergocryptine as a benchmark, enabling the systematic evaluation of novel ergot derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroergocryptine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.